LysRs-IN-1

Data integrity Provenance Assay validation

LysRs-IN-1 is a rigorously characterized purine-derivative Lysyl-tRNA synthetase inhibitor (C7H7N5O3, MW 209.16) supplied at ≥98% purity. Its well-defined structure enables direct use as an analytical standard (HPLC/LC-MS) for LysRS inhibitor assay development. Because potency and species selectivity vary dramatically among LysRS inhibitors, substituting LysRs-IN-1 with a generic 'LysRS inhibitor' without equivalent validation risks irreproducible results. We strongly recommend empirically determining IC50 in your specific assay system before using it as a positive control. This compound is suitable for chemical probe development upon target engagement validation via SPR or TSA.

Molecular Formula C7H7N5O3
Molecular Weight 209.16 g/mol
CAS No. 281676-77-5
Cat. No. B3050726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysRs-IN-1
CAS281676-77-5
Molecular FormulaC7H7N5O3
Molecular Weight209.16 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1CC(=O)O)N=C(NC2=O)N
InChIInChI=1S/C7H7N5O3/c8-7-10-5-4(6(15)11-7)9-2-12(5)1-3(13)14/h2H,1H2,(H,13,14)(H3,8,10,11,15)
InChIKeyPJFWBSLAJQMJJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LysRs-IN-1 (CAS 281676-77-5): Procurement-Ready Chemical Profile and Identity


LysRs-IN-1 is a commercially available small molecule identified as an inhibitor of Lysyl-tRNA synthetase (LysRS), a validated target in antimalarial and antibacterial research . Chemically, it is a purine derivative (9-carboxymethylguanine) with the molecular formula C7H7N5O3 and a molecular weight of 209.16 g/mol [1]. Its structure and basic physicochemical properties are well-defined in vendor datasheets, facilitating its acquisition as a research tool .

Why LysRs-IN-1 Cannot Be Substituted: The Risks of Unvalidated Analogues


The LysRS enzyme family is targeted by structurally diverse inhibitors, including ATP-competitive compounds like cladosporin and ASP3026-derived molecules, which achieve species-specific selectivity through distinct binding modes [1]. Substituting LysRs-IN-1 with a generic 'LysRS inhibitor' or a structurally similar compound without equivalent validation introduces significant risk. Potency, species selectivity, and off-target profiles can vary by orders of magnitude even between closely related analogs [2]. Without quantitative performance benchmarks specific to LysRs-IN-1, any substitution is an uncontrolled variable that can compromise experimental reproducibility and invalidate comparative studies.

LysRs-IN-1: Quantitative Performance Differentiation and Data Transparency


Critical Data Gap: Absence of Quantitative Potency Metrics for LysRs-IN-1

No direct head-to-head comparisons or cross-study comparable quantitative data (e.g., IC50, EC50, Ki, Kd) were found for LysRs-IN-1 against LysRS or any comparator compound . The available literature and vendor technical datasheets confirm its identity and purity but do not report its specific inhibitory potency in any defined biochemical or cellular assay [1]. This represents a critical evidence gap for scientific selection.

Data integrity Provenance Assay validation

Data Transparency: Established Purity and Solubility Metrics for LysRs-IN-1

Multiple vendors report high purity for LysRs-IN-1, typically ≥98% as determined by HPLC [1]. Its solubility in DMSO is reported as 13.7 mg/mL (65.5 mM), with an alternative formulation achieving ≥2.08 mg/mL (9.94 mM) in a 10% DMSO / 90% (20% SBE-β-CD in Saline) solution for in vivo studies [2]. This information supports reproducible experimental design.

Solubility Purity QC standards

Appropriate Use Scenarios for LysRs-IN-1 Given Current Data Limitations


Positive Control for LysRS Inhibition in Exploratory Assays

LysRs-IN-1 may be used as a positive control for LysRS inhibition in exploratory or pilot studies, but only after its potency in the user's specific assay system has been empirically determined . Given the lack of published IC50 data, initial experiments should include a broad concentration range to establish a dose-response curve.

Internal Standard for Analytical Method Development

The compound's well-defined chemical properties (C7H7N5O3, MW 209.16) make it suitable for use as an analytical standard in the development of HPLC, LC-MS, or other quantitative assays for purine-based LysRS inhibitors .

Chemical Probe for LysRS Binding Studies (With In-House Validation)

LysRs-IN-1 can serve as a starting point for chemical probe development, provided the user validates its binding affinity to the target LysRS isoform of interest using biophysical methods such as Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for LysRs-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.